Rafabegron
Vue d'ensemble
Description
Rafabegron, also known as TAK-677, is an indole derivative patented by Dainippon Pharmaceutical Co., Ltd. It acts as a beta3-adrenergic agonist . In preclinical studies, Rafabegron reduced the total weight of white adipose tissues by reducing the size of the adipocytes, an effect associated with the normalization of tumor necrosis factor-alpha and leptin expression levels in mice .
Molecular Structure Analysis
Rafabegron has a molecular formula of C21H23ClN2O4 . Its structure includes an indole ring, which is connected to a chlorophenyl group and a carboxylic acid group .Applications De Recherche Scientifique
Rafabegron is a small molecule drug that targets the β3-adrenergic receptor . It was initially developed by Sumitomo Pharma Co., Ltd . Here are some potential applications of Rafabegron:
-
Endocrinology and Metabolic Disease
- Rafabegron is a β3-adrenergic receptor agonist, which means it can stimulate this receptor and potentially influence metabolic processes .
- The β3-adrenergic receptor is known to play a role in regulating energy expenditure, lipolysis, and thermogenesis .
- Therefore, Rafabegron could potentially be used to treat metabolic diseases such as obesity and diabetes .
-
Obesity
- Rafabegron could potentially be used to treat obesity due to its ability to stimulate the β3-adrenergic receptor .
- This receptor plays a key role in regulating energy expenditure and fat breakdown .
- By stimulating this receptor, Rafabegron could potentially increase energy expenditure and promote weight loss .
-
Diabetes Mellitus
-
Diabetes Mellitus, Type 2
-
Thermogenesis
-
Translational Pharmacology and Physiology of Brown Adipose Tissue
- Rafabegron could potentially be used in the study and treatment of diseases related to brown adipose tissue (BAT) .
- The β3-adrenergic receptor is highly expressed in BAT and plays a key role in regulating its activity .
- By stimulating this receptor, Rafabegron could potentially increase the activity of BAT, which could have implications for the treatment of obesity and other metabolic diseases .
Rafabegron is a small molecule drug that targets the β3-adrenergic receptor . It was initially developed by Sumitomo Pharma Co., Ltd . Here are some potential applications of Rafabegron:
-
Endocrinology and Metabolic Disease
- Rafabegron is a β3-adrenergic receptor agonist, which means it can stimulate this receptor and potentially influence metabolic processes .
- The β3-adrenergic receptor is known to play a role in regulating energy expenditure, lipolysis, and thermogenesis .
- Therefore, Rafabegron could potentially be used to treat metabolic diseases such as obesity and diabetes .
-
Obesity
- Rafabegron could potentially be used to treat obesity due to its ability to stimulate the β3-adrenergic receptor .
- This receptor plays a key role in regulating energy expenditure and fat breakdown .
- By stimulating this receptor, Rafabegron could potentially increase energy expenditure and promote weight loss .
-
Diabetes Mellitus
-
Diabetes Mellitus, Type 2
-
Thermogenesis
-
Translational Pharmacology and Physiology of Brown Adipose Tissue
- Rafabegron could potentially be used in the study and treatment of diseases related to brown adipose tissue (BAT) .
- The β3-adrenergic receptor is highly expressed in BAT and plays a key role in regulating its activity .
- By stimulating this receptor, Rafabegron could potentially increase the activity of BAT, which could have implications for the treatment of obesity and other metabolic diseases .
Safety And Hazards
Propriétés
IUPAC Name |
2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYFIGWYQJVDR-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179162 | |
Record name | Rafabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rafabegron | |
CAS RN |
244081-42-3 | |
Record name | Rafabegron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244081-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rafabegron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rafabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAFABEGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.